molecular formula C20H25Cl2N5O3S B2814190 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide hydrochloride CAS No. 1351643-98-5

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide hydrochloride

Cat. No. B2814190
CAS RN: 1351643-98-5
M. Wt: 486.41
InChI Key: YHFJHHJZFXGNPJ-UHFFFAOYSA-N
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Description

“N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide hydrochloride” is a complex organic compound. Unfortunately, there’s limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule respectively . The IR spectrum can provide information about the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus, and the molecular weight can be determined using mass spectrometry .

Scientific Research Applications

Synthesis and Chemical Development

  • Novel heterocyclic compounds have been synthesized using complex reactions involving various chemical entities, including morpholine derivatives. These synthetic processes contribute to the development of compounds with potential biological activities (Abu‐Hashem et al., 2020).

Biological and Pharmacological Research

  • Benzofuran-morpholinomethyl-pyrazoline hybrids have been studied for their significant vasodilatation properties, contributing to medicinal chemistry and pharmacological research (Hassan et al., 2014).
  • Research on pyrazole derivatives has explored their potential anti-inflammatory and analgesic activities, showcasing the relevance of such compounds in therapeutic contexts (Abdulla et al., 2014).
  • Certain pyrazole-3-carboxamide derivatives have been identified as potential CB1 cannabinoid receptor antagonists, highlighting their significance in neuropharmacology and drug discovery (Shim et al., 2002).

Advanced Material Science and Imaging Techniques

  • Radiolabeled forms of pyrazole derivatives have been synthesized for potential application in medical imaging techniques like PET scans, indicating the role of these compounds in diagnostics and imaging (Wang et al., 2017).

Analytical and Spectroscopic Studies

  • NMR studies have been conducted on pyrazole derivatives to understand their chemical structure and properties, demonstrating their use in analytical chemistry (Pathirana et al., 2013).

Future Directions

The future research directions could involve further exploration of the biological activities of this compound and its derivatives. This could include in vitro and in silico studies to investigate its potential as a therapeutic agent .

properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-(2-morpholin-4-ylethyl)pyrazole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O3S.ClH/c1-13-10-14(21)11-16-17(13)22-20(30-16)26(5-4-25-6-8-29-9-7-25)19(27)15-12-24(2)23-18(15)28-3;/h10-12H,4-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFJHHJZFXGNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)C4=CN(N=C4OC)C)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide hydrochloride

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